

Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzyl alcohol

Cat. No.: B044052

[Get Quote](#)

Introduction

4-Chlorobenzyl alcohol (C_7H_7ClO) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its structural and electronic properties, which are crucial for its reactivity and application, can be thoroughly characterized using a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-chlorobenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for **4-chlorobenzyl alcohol** is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

The 1H NMR spectrum of **4-chlorobenzyl alcohol** reveals the presence of distinct proton environments in the molecule. The data, acquired in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument, is presented in Table 1.^[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.28-7.34	m	4H	-	Aromatic protons (C ₆ H ₄)
4.67	d	2H	5.84	Methylene protons (- CH ₂ OH)
1.73-1.76	m	1H	-	Hydroxyl proton (-OH)

Table 1: ¹H NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data, recorded in CDCl₃ at 101 MHz, is detailed in Table 2.[\[2\]](#)

Chemical Shift (δ , ppm)	Assignment
139.3	C-Cl (aromatic)
133.5	C-CH ₂ OH (aromatic)
128.8	CH (aromatic)
128.4	CH (aromatic)
64.7	-CH ₂ OH

Table 2: ¹³C NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The significant IR absorption bands for **4-chlorobenzyl alcohol** are listed in Table 3.

Wavenumber (cm ⁻¹)	Description of Vibration
3100-3000	C-H stretching of aromatic ring[3]
1600-1585	C-C stretching of aromatic carbons[3]

Table 3: Key Infrared Absorption Bands for **4-Chlorobenzyl Alcohol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of **4-chlorobenzyl alcohol** reveals a molecular ion peak corresponding to its molecular weight.[2] Key fragments are also observed, providing structural information. The prominent peaks are shown in Table 4.

m/z	Relative Intensity	Assignment
142.09	High	[M] ⁺ (Molecular Ion)
107	High	[M-Cl] ⁺
79	High	[C ₆ H ₅] ⁺ fragment
77	Very High	[C ₆ H ₅] ⁺ fragment

Table 4: Prominent Peaks in the Mass Spectrum of **4-Chlorobenzyl Alcohol**.[2][4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

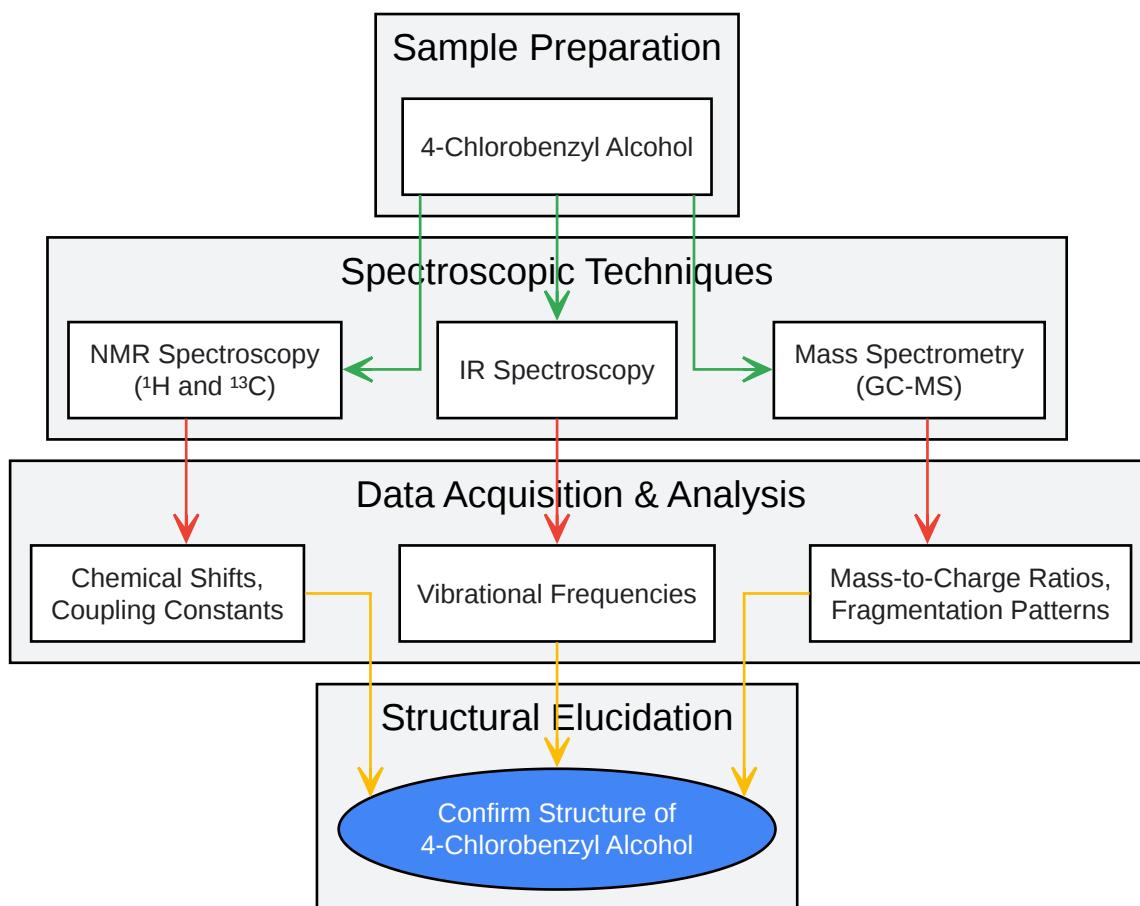
Sample Preparation: A small amount of **4-chlorobenzyl alcohol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.

Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.^[2] For ^1H NMR, the chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. For ^{13}C NMR, the spectrum is typically proton-decoupled to simplify the signals to single lines for each unique carbon atom.

Infrared Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.^[4] Alternatively, an Attenuated Total Reflectance (ATR-IR) spectrum can be obtained by placing the sample directly on the ATR crystal.^[4]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, such as a Nicolet iS 5 FT-IR spectrometer.^[2] The data is typically presented as a plot of transmittance versus wavenumber (in cm^{-1}).


Mass Spectrometry

Sample Introduction and Ionization: For GC-MS, the sample is first vaporized and separated on a gas chromatography column. The separated components then enter the mass spectrometer where they are ionized, commonly using electron ionization (EI).^[4]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like **4-chlorobenzyl alcohol** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **4-chlorobenzyl alcohol**, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com